(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid involves multiple steps, including the formation of amide bonds, hydrazine derivatives, and the incorporation of trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and chemical processes.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins and enzymes, making it a useful tool in the study of biochemical pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are crucial.
Industry
In industry, the compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s functional groups, which allow it to form specific bonds with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amide and hydrazine derivatives, as well as compounds containing trifluoroacetic acid. Examples include:
- N-[(4-aminomethyl)phenyl]methyl]-2-[(2,2-diphenylacetyl)amino]pentanamide
- 2-[(2,2-diphenylacetyl)amino]-5-(hydrazinylmethylideneamino)pentanamide
Uniqueness
The uniqueness of (2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-2-[(2,2-diphenylacetyl)amino]-5-(hydrazinylmethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O3.C2HF3O2/c30-29(39)34-19-22-15-13-21(14-16-22)18-33-27(37)25(12-7-17-32-20-35-31)36-28(38)26(23-8-3-1-4-9-23)24-10-5-2-6-11-24;3-2(4,5)1(6)7/h1-6,8-11,13-16,20,25-26H,7,12,17-19,31H2,(H,32,35)(H,33,37)(H,36,38)(H3,30,34,39);(H,6,7)/t25-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXFWYIGOADCS-VQIWEWKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=CNN)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=CNN)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F3N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.